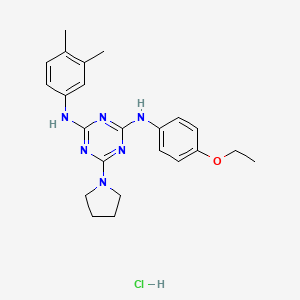

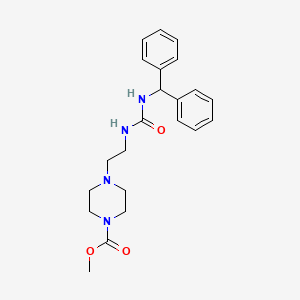

Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate” is a complex organic compound that contains a piperazine ring, a urea group (benzhydrylureido), and a methyl ester group (carboxylate). Piperazine rings are common in many pharmaceuticals due to their versatility and the ability to modify their properties . The benzhydrylureido group could potentially contribute to the compound’s biological activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a piperazine ring could potentially make the compound basic, and the presence of polar functional groups could make it soluble in polar solvents .科学的研究の応用

Antimicrobial Activities

One research avenue has involved the synthesis of novel derivatives with antimicrobial properties. For instance, Bektaş et al. (2007) synthesized various derivatives including Mannich base derivatives using morpholine or methyl piperazine as the amine component. These compounds were screened for their antimicrobial activities, with some exhibiting moderate to good efficacy against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Organic Crystal Engineering

In the realm of organic crystal engineering, Weatherhead-Kloster et al. (2005) synthesized and analyzed polymorphic crystalline forms of a 1,4-piperazine-2,5-dione derivative, revealing diverse hydrogen-bonding networks. This study underscores the role of such derivatives in understanding solid-state structures and solution aggregation, which is pivotal in designing materials with specific properties (Weatherhead-Kloster, Selby, Miller III, & Mash, 2005).

Antineoplastic Applications

The compound has also found application in cancer research. Gong et al. (2010) explored the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. This research identified the main metabolic pathways of Flumatinib in humans, contributing valuable insights for the development of cancer therapeutics (Gong, Chen, Deng, & Zhong, 2010).

Biochemical Research

In biochemical research, Karthikeyan et al. (2015) investigated the binding characteristics of a piperazine derivative to bovine serum albumin (BSA), demonstrating its potential in pharmacokinetic studies. This work sheds light on the interaction between piperazine derivatives and proteins, which is crucial for understanding the drug's mechanism of action (Karthikeyan, Chinnathambi, Kannan, Rajakumar, Velmurugan, Bharanidharan, Aruna, & Ganesan, 2015).

作用機序

Target of Action

Compounds with similar structures have shown a wide range of biological activities .

Mode of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

Related compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Pharmacokinetics

Compounds with similar structures have shown a wide range of biological activities , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

Related compounds have shown promising neuroprotective activity by reduced expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

The conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring in related compounds enhance favorable interaction with macromolecules .

特性

IUPAC Name |

methyl 4-[2-(benzhydrylcarbamoylamino)ethyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O3/c1-29-22(28)26-16-14-25(15-17-26)13-12-23-21(27)24-20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3,(H2,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGAGQLEGBMIHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2450621.png)

![1-((1-(1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2450624.png)

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2450626.png)

![1-[3-(3-Methylcyclohexyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2450632.png)